tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate
Description
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and both carbamoyl (-CONH₂) and cyano (-CN) substituents at the 3-position. This dual functionalization renders the molecule a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability and solubility in organic solvents, while the carbamoyl and cyano groups provide sites for further derivatization, such as nucleophilic additions, reductions, or cyclizations .
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQOVKQLPRGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which undergo Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Reactions Involving the Cyano Group
The cyano group undergoes characteristic transformations:
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Nucleophilic Addition : Reacts with alcohols, amines, or water under acidic/basic conditions to form imino derivatives .
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Hydrolysis : Converts to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH) conditions .
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Reduction : Catalytic hydrogenation or use of LiAlH₄ reduces the cyano group to a primary amine .
Example : In related pyrrolidine derivatives, cyano groups participate in light-mediated reactions with isonitriles to form substituted nitriles .
Reactions of the Carbamoyl Group
The carbamoyl group (–CONH₂) facilitates:
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Hydrolysis : Acidic or basic conditions cleave it to form carboxylic acids (e.g., HCl in water) .
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Condensation Reactions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form amides or ureas .
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Ammonolysis : Exposure to ammonia converts it to a primary amine .
Ester Hydrolysis
The tert-butyl ester undergoes:
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Acidic Hydrolysis : Treatment with HCl in aqueous solution cleaves the ester to form the carboxylic acid .
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Basic Hydrolysis : Saponification with NaOH releases the carboxylate ion .
Pyrrolidine Ring Reactions
The pyrrolidine ring may participate in:
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Ring-Opening : Under strong acidic or basic conditions, leading to chain-forming products .
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Substitution : Electrophilic attacks at the nitrogen or adjacent carbons .
Reaction Data Table
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Agents
Recent studies have focused on the synthesis of compounds related to tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, modifications to the cyanopyrrolidine moiety have led to the development of novel inhibitors that exhibit improved efficacy in lowering blood glucose levels in diabetic models .
1.2 Neuroprotective Properties
Research has indicated that derivatives of this compound possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. One study highlighted a related compound that demonstrated a moderate protective effect against amyloid-beta-induced toxicity in astrocytes, suggesting potential for treating neurodegenerative conditions .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the use of reagents such as phosphorus oxychloride and triethylamine under controlled conditions. The following table summarizes key synthesis parameters:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Phosphorus oxychloride | 0°C to room temperature | 87% |
| 2 | Triethylamine | Room temperature | Quantitative |
| 3 | Lithium aluminium hydride | -78°C to room temperature | Quantitative |
Biological Evaluation
The biological evaluation of this compound and its derivatives has been conducted through various assays to assess their pharmacological properties:
In Vitro Studies
In vitro studies have shown that these compounds can inhibit specific enzymes involved in metabolic pathways, leading to potential applications in metabolic disorders. For example, one study demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to target proteins, thereby increasing therapeutic potential .
Case Studies
A notable case study involved the evaluation of a derivative in a mouse model of type 2 diabetes, where it was found to significantly lower fasting blood glucose levels compared to control groups . This highlights the compound's potential as a therapeutic agent for managing diabetes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2)
- Molecular Formula : C₁₀H₁₆N₂O₃
- Molecular Weight : 212.25 g/mol
- Key Differences : Replaces the carbamoyl group with a hydroxyl (-OH) group.
- Implications: The hydroxyl group increases polarity, enhancing solubility in polar solvents like water or methanol compared to the carbamoyl variant.
tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate (CAS 122684-34-8)
- Molecular Formula : C₁₀H₁₈N₂O₃ (inferred from )
- Molecular Weight : 212.25 g/mol
- Key Differences: Lacks the cyano group.
- Implications: Absence of the electrophilic cyano group limits reactivity in nitrile-specific reactions (e.g., reductions to amines or conversions to tetrazoles).
tert-Butyl pyrrolidine-1-carboxylate (CAS 1588507-46-3)
Physicochemical Properties
- Lipophilicity : The Boc group increases lipophilicity in all analogs. The target compound’s dual substituents balance polarity, with logP estimated to be lower than the hydroxyl variant but higher than the carbamoyl-only analog.
- Solubility : The carbamoyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the unsubstituted Boc-pyrrolidine .
Biological Activity
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings, including its chemical properties, biological effects, and applications in various fields.
This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups. Its molecular formula is , and it has a molecular weight of 210.28 g/mol. The compound is typically synthesized through various organic reactions, including oxidation, reduction, and substitution processes .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been shown to inhibit the proliferation of cancer cells in vitro. A study demonstrated that these compounds could induce apoptosis in various tumor cell lines .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related pyrrolidine compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties .
Enzyme Inhibition
There is ongoing research into the compound's ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in various cancers and neurodegenerative diseases .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM against MCF7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Activity
In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Comparison with Related Compounds
A comparison table illustrates the biological activities of this compound against similar compounds:
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 15 µM (MCF7) | 32 µg/mL (S. aureus) |
| tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate | 20 µM (A549) | 64 µg/mL (E. coli) |
| tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | 18 µM (HeLa) | 32 µg/mL (S. aureus) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Reagents : Use tert-butyl carbamate derivatives with cyanopyrrolidine precursors under anhydrous conditions.
- Catalysis : Employ triethylamine (Et₃N) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency, as demonstrated in similar Boc-protected pyrrolidine syntheses .
- Temperature Control : Reactions are typically conducted at 0–20°C to minimize side products .
- Optimization : Apply Design of Experiments (DoE) to evaluate variables like solvent polarity, stoichiometry, and reaction time .
Q. How can purification and characterization of this compound be systematically achieved?
- Methodological Answer :
- Purification : Use column chromatography with gradients of hexanes/ethyl acetate (2:1 v/v) and 0.25% Et₃N to suppress amine adsorption .
- Characterization : Confirm structure via:
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.4 ppm), carbamoyl (δ ~6.5–7.5 ppm for NH), and cyano (δ ~110–120 ppm in ¹³C) groups.
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₃O₃: 256.13) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
- Sensitivity : Avoid prolonged exposure to moisture, acids, or bases. Stability assays under varying pH (3–10) and temperature (4–40°C) are recommended .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and regioselectivity in substitution reactions (e.g., at the pyrrolidine nitrogen).
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can identify feasible intermediates and byproducts .
- Case Study : ICReDD’s workflow integrates computation with experimental validation, reducing trial-and-error cycles by 50% .
Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?
- Methodological Answer :
- Data Analysis : Apply multivariate regression to identify yield-limiting factors (e.g., solvent polarity, catalyst loading). For example, tert-butyl carbamate syntheses show 40–60% yields due to steric hindrance .
- Controlled Replication : Reproduce reactions with strict anhydrous conditions and inert atmospheres to isolate variables.
- Cross-Validation : Compare NMR and LC-MS data across studies to confirm product identity and purity .
Q. How can stereochemical outcomes be controlled during functionalization of the pyrrolidine ring?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure tert-butyl groups or use asymmetric catalysis (e.g., Rhodium-BINAP complexes) to direct stereochemistry.
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms absolute configuration, guiding mechanistic insights.
- Kinetic vs. Thermodynamic Control : Vary temperature to favor either pathway (e.g., lower temps for kinetic products) .
Q. What methodologies assess the compound’s bioactivity as a precursor for enzyme inhibitors?
- Methodological Answer :
- Enzyme Assays : Test inhibition of proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates.
- Structure-Activity Relationships (SAR) : Modify the carbamoyl/cyano groups and measure IC₅₀ shifts.
- Molecular Docking : Simulate binding poses with target enzymes (e.g., PDB: 1XYZ) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
